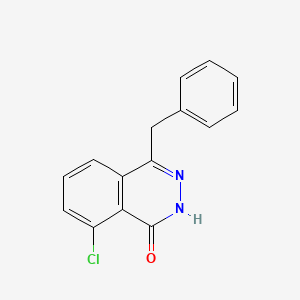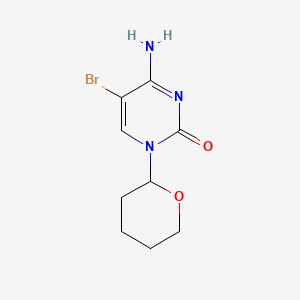
5-Bromo-1-(tetrahydropyran-2-yl)cytosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-(tetrahydropyran-2-yl)cytosine is a synthetic compound that features a bromine atom at the 5th position of the cytosine ring and a tetrahydropyran-2-yl group attached to the nitrogen at the 1st position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(tetrahydropyran-2-yl)cytosine typically involves the protection of the cytosine base followed by bromination and subsequent deprotection. One common method includes:
Protection of Cytosine: The cytosine base is protected by reacting it with tetrahydropyran-2-yl chloride in the presence of a base such as triethylamine.
Bromination: The protected cytosine is then brominated using a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent such as dimethylformamide (DMF).
Deprotection: Finally, the protecting group is removed under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-1-(tetrahydropyran-2-yl)cytosine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as ethanol or water.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with thiourea would yield a thiocytosine derivative.
Applications De Recherche Scientifique
5-Bromo-1-(tetrahydropyran-2-yl)cytosine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of antiviral and anticancer agents.
Biology: The compound can be used in studies involving DNA modification and repair mechanisms.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 5-Bromo-1-(tetrahydropyran-2-yl)cytosine would depend on its specific application. In medicinal chemistry, it may act by incorporating into DNA and interfering with replication or transcription processes. The bromine atom and tetrahydropyran-2-yl group can influence the compound’s binding affinity and specificity for molecular targets such as enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2’-deoxycytidine: Another brominated cytosine derivative used in DNA studies.
1-(Tetrahydropyran-2-yl)cytosine: Similar structure but without the bromine atom.
5-Fluorocytosine: A fluorinated analog used as an antifungal agent.
Uniqueness
5-Bromo-1-(tetrahydropyran-2-yl)cytosine is unique due to the combination of the bromine atom and the tetrahydropyran-2-yl group, which can confer distinct chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and potential interactions with biological targets .
Propriétés
Numéro CAS |
5580-94-9 |
|---|---|
Formule moléculaire |
C9H12BrN3O2 |
Poids moléculaire |
274.11 g/mol |
Nom IUPAC |
4-amino-5-bromo-1-(oxan-2-yl)pyrimidin-2-one |
InChI |
InChI=1S/C9H12BrN3O2/c10-6-5-13(9(14)12-8(6)11)7-3-1-2-4-15-7/h5,7H,1-4H2,(H2,11,12,14) |
Clé InChI |
VPNCDRSZEJJPSI-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)N2C=C(C(=NC2=O)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


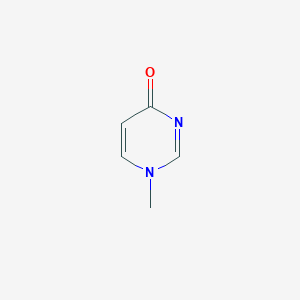
![4-Oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B12906381.png)
![N,N-Dimethyl-3-phenylimidazo[1,2-a]pyrazin-5-amine](/img/structure/B12906382.png)
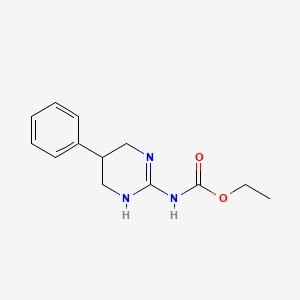
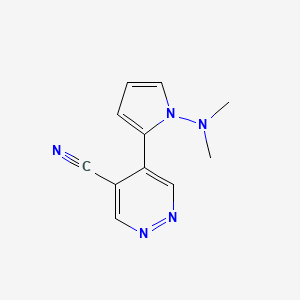
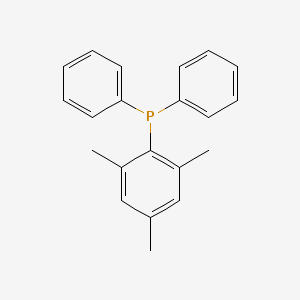

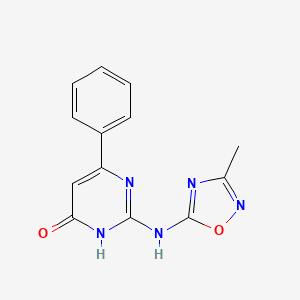
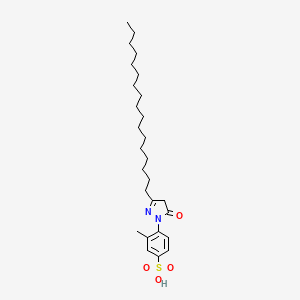
![4-[2-(3-Tert-butylphenyl)ethoxy]quinazoline](/img/structure/B12906419.png)
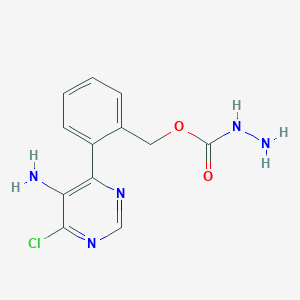
![1-{2,6-Bis[(prop-2-en-1-yl)amino]pyrimidin-4-yl}piperidin-4-one](/img/structure/B12906438.png)
![2,2,2-Trifluoro-N-[2-(4-fluorophenyl)-1,3-oxazol-5-yl]acetamide](/img/structure/B12906440.png)
